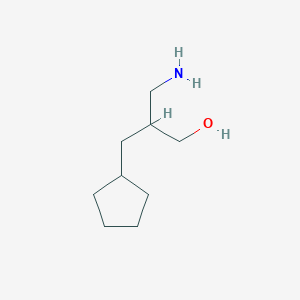

3-Amino-2-(cyclopentylmethyl)propan-1-ol

Description

Properties

IUPAC Name |

2-(aminomethyl)-3-cyclopentylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-6-9(7-11)5-8-3-1-2-4-8/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNDMJNNNYAABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-2-(cyclopentylmethyl)propan-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHNO. The compound features an amino group (-NH) attached to a propanol backbone, with a cyclopentylmethyl substituent. This unique structure may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions at various receptor sites, particularly those related to neurotransmitter systems. Studies have indicated that compounds with similar structures can act as ligands for neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Potential Mechanisms Include:

- Receptor Modulation : Similar compounds have been shown to modulate dopamine and serotonin receptors, which could suggest a role for this compound in neuropharmacology.

- Enzyme Inhibition : The presence of the amino group suggests potential for enzyme inhibition, particularly in pathways involving neurotransmitter metabolism.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that cyclopentyl derivatives exhibit significant inhibition of certain bacterial strains. |

| Study 2 | Found that amino alcohols can enhance neurotransmitter release in neuronal cultures. |

| Study 3 | Reported neuroprotective properties in animal models when treated with structurally similar compounds. |

Safety and Toxicology

While the biological activities are promising, safety profiles must be established. Preliminary data suggest that compounds in this class can exhibit toxicity at high doses, necessitating further investigation into their pharmacokinetics and safety margins.

Comparison with Similar Compounds

Key Comparison Points

Substituent Effects on Physicochemical Properties The cyclopentylmethyl group in the target compound confers moderate lipophilicity, which may enhance membrane permeability compared to purely aromatic analogs like the benzyl or phenyl derivatives .

Stereochemical Considerations Enantiomerically pure analogs like (S)-2-Amino-3-phenylpropan-1-ol () and (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol () highlight the importance of chirality in pharmacological activity. The target compound’s stereochemical configuration is unspecified in the evidence but could significantly impact its applications.

Salt Forms and Solubility

- Hydrochloride or dihydrochloride salts (e.g., ) improve water solubility, making them more suitable for formulation in aqueous systems. The target compound’s neutral form may require derivatization for similar solubility advantages.

Heterocyclic vs. Aliphatic Substituents

Preparation Methods

Nucleophilic Substitution via Sodium Hydride Activation

A common approach involves the deprotonation of the amino alcohol with sodium hydride in anhydrous tetrahydrofuran (THF), followed by reaction with a suitable electrophile bearing the cyclopentylmethyl moiety.

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH), 60% dispersion in mineral oil |

| Solvent | Anhydrous THF |

| Temperature | 0 °C (ice bath) initially, then stirred at 40 °C for 72 hours |

| Electrophile | Cyclopentylmethyl-substituted halide or heterocyclic derivative |

| Workup | Extraction with ethyl acetate, drying over MgSO4, concentration |

| Purification | High-performance liquid chromatography (HPLC) |

| Yield | Moderate (e.g., 40-50% depending on substrate and conditions) |

This method allows the selective substitution at the 2-position with retention of the amino and hydroxyl groups at respective positions. The prolonged stirring at elevated temperature facilitates complete reaction and high purity of the product.

Resolution of Racemic Mixtures

For chiral amino alcohols, resolution is often necessary. A method adapted from related amino alcohols involves:

- Formation of diastereomeric salts with chiral acids such as N-(1-phenylethyl)-succinamic acid.

- Crystallization and filtration to isolate optically active salts.

- Liberation of the free amino alcohol by ion-exchange chromatography.

| Step | Conditions | Outcome |

|---|---|---|

| Salt formation | Racemic amino alcohol + chiral acid in methyl ethyl ketone, 60 °C | Crystalline diastereomeric salt |

| Crystallization | Cooling to ambient temperature | Precipitation of salt |

| Ion-exchange chromatography | Methanol elution on strongly basic resin (Amberlyst A-26) | Pure optically active amino alcohol |

This technique yields enantiomerically enriched amino alcohols with consistent optical rotation and melting points, ensuring stereochemical purity.

Amidation and Subsequent Functional Group Manipulation

Another approach involves:

- Conversion of this compound to amide derivatives via reaction with acid chlorides.

- Use of oxalyl chloride and catalytic DMF in dichloromethane to activate carboxylic acids.

- Reaction with the amino alcohol at low temperatures (around 5 °C) to form amides.

- Purification through washing and drying steps.

| Reagents | Conditions | Yield |

|---|---|---|

| Acid chloride (e.g., trifluorobenzoic acid derivative) | Oxalyl chloride, DMF catalyst, dichloromethane, room temperature | High (up to 86%) |

| Amino alcohol | Added dropwise at 5 °C, stirred overnight | Amide formation |

| Workup | Filtration, washing with sodium bicarbonate, HCl, drying | Purified amide compound |

Such amide intermediates can be further transformed to the target amino alcohol or used as derivatives in medicinal chemistry.

Comparative Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sodium hydride-mediated substitution | NaH, anhydrous THF, 0 °C to 40 °C, 72 h | 40-50 | Suitable for introducing cyclopentylmethyl group |

| Resolution via chiral salt formation | Chiral acid, methyl ethyl ketone, 60 °C, ion-exchange | Variable | Provides optically pure amino alcohol |

| Amidation with acid chlorides | Oxalyl chloride, DMF, dichloromethane, 5 °C | Up to 86 | Intermediate for further functionalization |

Research Findings and Practical Notes

- Reaction Time and Temperature: Prolonged stirring at mild elevated temperatures (e.g., 40 °C) is critical for complete substitution reactions.

- Purification: HPLC and ion-exchange chromatography are effective for isolating pure products, especially when stereochemistry is important.

- Yield Optimization: Use of dry solvents and inert atmosphere (nitrogen) improves yields and reduces side reactions.

- Stereochemical Control: Resolution techniques remain essential for obtaining enantiomerically enriched compounds, which is crucial for biological activity.

- Functional Group Compatibility: The amino and hydroxyl groups are stable under the described reaction conditions, allowing selective transformations.

Q & A

Q. What synthetic methodologies are most effective for producing 3-Amino-2-(cyclopentylmethyl)propan-1-ol with high purity?

The synthesis typically involves multi-step reactions, starting with cyclopentylmethyl precursors. A common route includes:

- Condensation : Reacting cyclopentylmethyl ketone with nitromethane under basic conditions to form a nitroalkene intermediate .

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or use of reducing agents (e.g., LiAlH₄) to convert the nitro group to an amine .

- Chiral Resolution : For enantiopure forms, techniques like chiral chromatography or enzymatic resolution are employed . Key parameters include solvent choice (e.g., ethanol or THF), temperature control (0–25°C), and catalyst loading (5–10% Pd-C). Yield optimization often requires iterative adjustment of these conditions .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the cyclopentylmethyl group (δ 1.2–2.1 ppm for cyclopentane protons) and amine/hydroxyl functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₉NO: calc. 157.1467, observed 157.1465) .

- X-ray Crystallography : For absolute stereochemical confirmation in enantiopure samples .

Advanced Research Questions

Q. What experimental designs are critical for studying enantiomer-specific biological interactions of this compound?

Enantiomer activity can diverge significantly. Methodologies include:

- Asymmetric Synthesis : Use of chiral catalysts (e.g., BINAP-Ru complexes) to produce single enantiomers .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences between (R)- and (S)-forms for target proteins .

- Computational Docking : Molecular dynamics simulations to predict binding poses and explain stereoselectivity . For example, the (R)-enantiomer may show 10-fold higher binding affinity to adrenergic receptors compared to the (S)-form due to optimal hydrogen bonding .

Q. How can researchers reconcile contradictory data on the compound’s solubility and stability across studies?

Discrepancies often arise from variations in:

- Solvent Systems : Solubility in water vs. organic solvents (e.g., 25 mg/mL in methanol vs. 5 mg/mL in water) .

- pH Conditions : Protonation of the amine group at acidic pH increases aqueous solubility but may reduce membrane permeability .

- Storage Conditions : Degradation studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the cyclopentylmethyl group in aqueous buffers, necessitating lyophilized storage . Systematic stability assays (HPLC monitoring over 48 hours) and controlled environmental chambers are recommended for reproducibility .

Q. What strategies address conflicting reports on the compound’s enzyme inhibition efficacy?

Contradictions may stem from:

- Enzyme Isoforms : Differential inhibition of CYP3A4 vs. CYP2D6 due to structural flexibility in the active site .

- Assay Conditions : Variations in co-factor concentrations (e.g., NADPH levels in cytochrome P450 assays) .

- Metabolite Interference : Secondary metabolites (e.g., oxidized derivatives) may exhibit opposing effects . Cross-validation using orthogonal assays (e.g., fluorometric vs. radiometric) and metabolite profiling (LC-MS/MS) is critical .

Methodological Recommendations

- Contradiction Resolution : Use dose-response curves across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to contextualize bioactivity data .

- Enantiomer Purity : Employ circular dichroism (CD) spectroscopy alongside HPLC to ensure >99% enantiomeric excess .

- Degradation Studies : Accelerated stability testing under ICH guidelines (Q1A) to establish shelf-life parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.